molecular formula C21H15IN2O4 B10924835 N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

N'-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide

Cat. No.: B10924835
M. Wt: 486.3 g/mol
InChI Key: OICLJUTXIIVEMT-FOKLQQMPSA-N
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Description

N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is a complex organic compound that features a unique structure combining a naphthofuran core with a hydrazide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of the naphthofuran core and the hydrazide precursor.

    Condensation Reaction: The key step involves the condensation of the hydrazide with the aldehyde derivative of the naphthofuran. This reaction is usually carried out in the presence of a suitable catalyst under controlled temperature and pH conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification methods. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthofuran oxides, while reduction may produce hydrazine derivatives.

Scientific Research Applications

N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets.

    Materials Science: It is explored for use in organic electronics and as a building block for advanced materials.

    Biological Studies: The compound’s interactions with biological systems are investigated to understand its potential therapeutic effects.

Mechanism of Action

The mechanism of action of N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthofuran Derivatives: Compounds with similar naphthofuran cores but different functional groups.

    Hydrazide Derivatives: Compounds with hydrazide functional groups attached to different aromatic systems.

Uniqueness

N’~2~-[(E)-1-(4-HYDROXY-3-IODO-5-METHOXYPHENYL)METHYLIDENE]NAPHTHO[2,1-B]FURAN-2-CARBOHYDRAZIDE is unique due to its specific combination of a naphthofuran core and a hydrazide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H15IN2O4

Molecular Weight

486.3 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-iodo-5-methoxyphenyl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide

InChI

InChI=1S/C21H15IN2O4/c1-27-18-9-12(8-16(22)20(18)25)11-23-24-21(26)19-10-15-14-5-3-2-4-13(14)6-7-17(15)28-19/h2-11,25H,1H3,(H,24,26)/b23-11+

InChI Key

OICLJUTXIIVEMT-FOKLQQMPSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I)O

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)I)O

Origin of Product

United States

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